![molecular formula C12H17ClN2O B2837541 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2202077-73-2](/img/structure/B2837541.png)

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

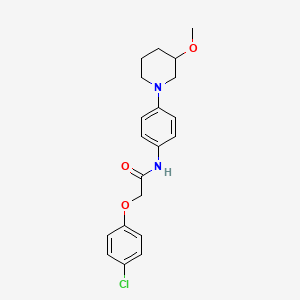

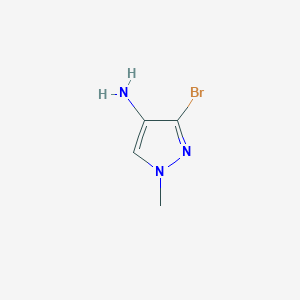

“5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine” is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of pyridine derivatives, including “5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine”, often involves the use of Grignard reagents . The Grignard reagents are added to pyridine N-oxides in THF at room temperature, and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Molecular Structure Analysis

The molecular structure of “5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine” can be represented by the SMILES string CC1CCCN1COC2=NC=CC(=C2)Cl.

Chemical Reactions Analysis

Pyridine-containing compounds, including “5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine”, have been used in various chemical reactions. For instance, they have been used in the Suzuki-Miyaura coupling , a reaction that forms a carbon-carbon bond between two partners, typically an aryl or vinyl halide and an organoboron compound .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Chemical Synthesis and Methodology

Spiropiperidines and Fused Heterocycles

Pharmacological Studies

Chemical Biology and Target Identification

Materials Science and Functionalization

Orientations Futures

Pyridine derivatives, including “5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine”, have shown potential in various fields, particularly in medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . This has generated interest among researchers in synthesizing a variety of pyridine derivatives .

Mécanisme D'action

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443

- Anti-HIV activity : A brief review of the biological potential of indole derivatives. (2020, December 12). Fujian Journal of Pharmaceutical Sciences

- Protodeboronation : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation. (2019). Chemical Science, 10(34), 7915-7920

- Compound information : 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine. Sigma-Aldrich

Propriétés

IUPAC Name |

5-chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-15-6-2-3-10(8-15)9-16-12-5-4-11(13)7-14-12/h4-5,7,10H,2-3,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBITZCQZMMSPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2837459.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2837460.png)

![1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2837463.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2837464.png)

![N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide](/img/structure/B2837470.png)

![4-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2837474.png)

![2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2837478.png)